molecular formula C7H5Br2NO2 B1294932 Benzene, 1-(dibromomethyl)-4-nitro- CAS No. 619-75-0

Benzene, 1-(dibromomethyl)-4-nitro-

Cat. No. B1294932
CAS RN: 619-75-0
M. Wt: 294.93 g/mol
InChI Key: MKHFRSNFHCJQIQ-UHFFFAOYSA-N
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Description

“Benzene, 1-(dibromomethyl)-4-nitro-” would be a benzene ring with a dibromomethyl (-CHBr2) group at one position and a nitro (-NO2) group at the fourth position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring, which is a six-carbon ring with alternating double bonds, with a dibromomethyl group and a nitro group attached at the first and fourth positions respectively .

Scientific Research Applications

Metal-Mediated Reactions

The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . The chemistry of di- and tri-brominated functionalized olefins remains scarcely explored .

Synthesis of Nature-Inspired Molecules

1-(dibromomethyl)-4-nitrobenzene can be used in the synthesis of nature-inspired molecules . For example, the solvolytic displacement of bromine atoms of the gem-dibromomethylated derivatives was successfully accomplished using 1-butyl-3-methylimidazolium tetrafluoroborate and water, under conventional heating, and furnished carbaldehydic xanthones in good yields .

Potential Applications in Agrochemicals, Pharmaceuticals, Polymers, and Radiolabeled Agents

The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . The chemistry of di- and tri-brominated functionalized olefins remains scarcely explored .

Mechanism of Action

The mechanism of action would depend on the specific reactions this compound is involved in. For example, in electrophilic aromatic substitution reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For example, dibromomethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions would depend on the potential applications of this compound. For example, gem-Dibromomethyl aromatic derivatives are useful for the synthesis of aromatic aldehydes, aromatic imines, aromatic acetals, or polymeric materials .

properties

IUPAC Name

1-(dibromomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHFRSNFHCJQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060707
Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(dibromomethyl)-4-nitro-

CAS RN

619-75-0
Record name 1-(Dibromomethyl)-4-nitrobenzene
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Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Record name p-Nitrobenzal bromide
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Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Record name α,α-dibromo-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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